N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes methoxy and methylthio functional groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(methylthio)aniline in the presence of a base to yield the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form amines and alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The methoxy and methylthio groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenylacetic acid
- N-(2-methoxyphenyl)acetamide
- 2-Methoxyethyl acetate
Uniqueness
N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide stands out due to its unique combination of methoxy and methylthio functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-24-15-10-6-4-8-13(15)16(25-2)12-20-18(22)19(23)21-14-9-5-7-11-17(14)26-3/h4-11,16H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSPJJYXPDJPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=CC=C2SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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